molecular formula C19H25NO4 B12507673 tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate

tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate

Cat. No.: B12507673
M. Wt: 331.4 g/mol
InChI Key: RPCHKDBRFZVSFU-VQIMIIECSA-N
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Description

tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique indeno[1,2-b]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indeno[1,2-b]pyrrole structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-21)12-13-5-6-14(23-4)11-15(13)16(19)20/h5-6,10-11,16H,7-9,12H2,1-4H3/t16-,19-/m1/s1

InChI Key

RPCHKDBRFZVSFU-VQIMIIECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=C(C2)C=CC(=C3)OC)CC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C3=C(C2)C=CC(=C3)OC)CC=O

Origin of Product

United States

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